![molecular formula C20H20N2O4S B2571196 3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1171886-78-4](/img/structure/B2571196.png)
3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy . Unfortunately, the specific spectral data for “3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is not available in the retrieved papers.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques such as melting point determination, solubility tests, and spectroscopic analysis . Unfortunately, the specific physical and chemical properties for “3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” are not available in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior in Non-Aqueous Media
Research on 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones, compounds structurally similar to the one , investigated their electrochemical properties in non-aqueous media. The study revealed that these compounds undergo electrolytic oxidation and reduction to form products like N-(1-aminocyclohexanecarbonyl)oxamic acid and alcohols, respectively, suggesting potential applications in electrochemical sensors or organic synthesis methodologies (Abou-Elenien et al., 1991).
Structural and Conformation Analysis
The analysis of crystal structures for amino-cycloalkanespiro-hydantoins, which share the spirocyclic element with the compound of interest, provides insights into the molecular conformation and hydrogen bonding patterns. These structural insights are essential for designing compounds with targeted properties, such as enhanced stability or specificity for biological receptors (Todorov et al., 2009).
Synthesis and Biological Activity
A study on the assembly of structurally diverse 5-(aminomethylene)thiazolidine-2,4-diones showcased the synthetic versatility of incorporating the thiazolidinedione moiety with various biological activities. This work underscores the potential of structurally similar compounds to serve as frameworks for developing new therapeutic agents with antibacterial and antifungal properties (Mohanty et al., 2015).
Crystal Structure and Thermodynamic Properties
Research involving 1,5-dioxaspiro[5.5] derivatives, such as the analysis of their crystal structure and thermodynamic properties, provides valuable information on their stability and reactivity. Such studies are fundamental in materials science for developing new compounds with desired physical and chemical properties (Zeng et al., 2021).
Syntheses and Crystal Structures of Derivatives
The synthesis and structural characterization of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives demonstrate the chemical flexibility and the diverse array of interactions (e.g., C–H···O and π···π stacking) these compounds can partake in. This knowledge is crucial for the design of molecules with specific binding or functional properties (Zeng et al., 2013).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Unfortunately, specific safety and hazard information for “3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione” is not available in the retrieved papers .
Eigenschaften
IUPAC Name |
3-[[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13-5-7-14(8-6-13)16-12-27-19(22-16)21-11-15-17(23)25-20(26-18(15)24)9-3-2-4-10-20/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHIAZQUJHJNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC=C3C(=O)OC4(CCCCC4)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-(p-Tolyl)thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2571113.png)

![5-allyl-3-amino-4,6-dimethyl-N-(o-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2571118.png)
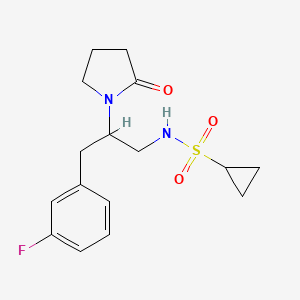
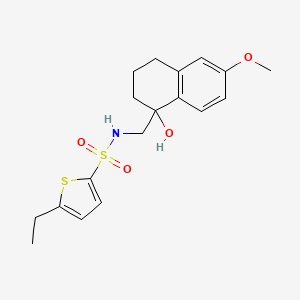
![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2571121.png)
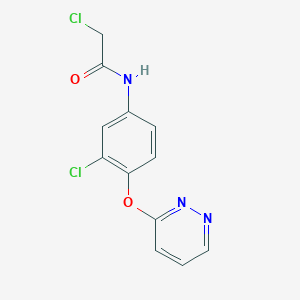
![N-[1-(pyridin-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2571124.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2571125.png)
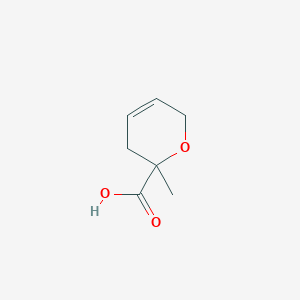
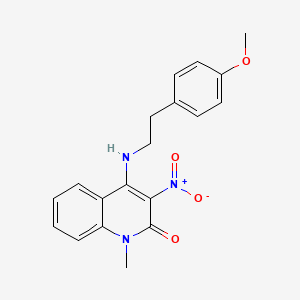
![methyl 3-(furan-2-ylmethyl)-2-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2571129.png)
![4-(4-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2571132.png)
![(2E)-2-cyano-N-cyclohexyl-3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2571135.png)